molecular formula C13H8BrNO2S B2831481 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 157664-45-4

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2831481
CAS No.: 157664-45-4
M. Wt: 322.18
InChI Key: PEXSAHYRRSXSND-UHFFFAOYSA-N
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Description

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that features a brominated thiophene ring attached to an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . This reaction yields 2-bromo-3-methylthiophene, which can then be further reacted to form the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle brominated compounds. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    N-bromosuccinimide: Used for bromination of 3-methylthiophene.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura.

    Oxidizing Agents: For oxidation reactions involving the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the thiophene ring.

Scientific Research Applications

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methylthiophene: A precursor in the synthesis of the target compound.

    3-methylthiophene: The starting material for bromination.

    Isoindole-dione derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of a brominated thiophene ring and an isoindole-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(2-bromothiophen-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2S/c14-11-8(5-6-18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSAHYRRSXSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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